REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[I:9][C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[CH3:17]>ClC1C=CC=CC=1.C(OOCC1C=CC=CC=1)C1C=CC=CC=1>[I:9][C:10]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:11]=1[CH2:17][Br:1]
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)Br)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
450.7 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)OOCC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The batch is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After the solvent has been removed in a rotary evaporator, ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted
|
Type
|
STIRRING
|
Details
|
by shaking with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC(=C1)Br)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |